molecular formula C19H22N2O B095425 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde CAS No. 17665-72-4

3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde

Cat. No. B095425
CAS RN: 17665-72-4
M. Wt: 294.4 g/mol
InChI Key: ITCVZBUCTCGFHF-UHFFFAOYSA-N
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Description

3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 . It is also known by its CAS number 17665-72-4 .


Synthesis Analysis

A new coumarin derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde include a melting point of 171-172℃, a predicted boiling point of 476.8±45.0 °C, and a predicted density of 1.089±0.06 g/cm3 . Its pKa is predicted to be 5.13±0.12 .

Scientific Research Applications

  • Charge-Transfer Complex Formation: Rodríguez et al. (1996) described the synthesis of 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, a related compound, which forms a charge-transfer complex with TCNE. X-ray structure analysis of this complex was reported, highlighting its potential in studying charge-transfer interactions (Rodríguez et al., 1996).

  • Synthesis of Isoxazoles: Mathews et al. (2008) utilized a compound structurally similar to 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde for synthesizing various isoxazoles. These isoxazoles were created in good yields by varying substrate-reagent stoichiometry and reaction temperature, demonstrating the compound's utility in heterocyclic chemistry (Mathews et al., 2008).

  • Dimerization and Structural Analysis: Rodríguez et al. (2001) prepared n-(N,N-Dimethylamino)phenylethynes, closely related to 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde, and their conjugate dimers. These compounds' structures were confirmed via X-ray molecular structure analysis, providing insights into the resonance contribution of substituents and their potential in polymer chemistry (Rodríguez et al., 2001).

  • Sonochemical Synthesis: Khorrami et al. (2011) reported a green, efficient sonochemical synthesis method for 3,3-bis(4-(dimethylamino)phenyl)indolin-2-ones using a catalyst in aqueous media. This method's advantages include good yields, easy workup, and environmentally benign aspects, demonstrating the compound's applicability in green chemistry (Khorrami et al., 2011).

  • Nonlinear Optical Materials: Singh et al. (2014) explored the properties of a pyrrole-containing chalcone derivative derived from 4-dimethylamino-benzaldehyde, suggesting its potential as a non-linear optical (NLO) material. The compound's high first hyperpolarizability indicates its application in photonics (Singh et al., 2014).

  • Biochemical Applications: Madhu et al. (2013) synthesized 3,5-bis(acrylaldehyde) BODIPY, a compound related to 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde, demonstrating selectivity toward cysteine/homocysteine over other amino acids. This selectivity, shown in living cells, indicates potential applications in biochemistry and cellular studies (Madhu et al., 2013).

properties

IUPAC Name

3,3-bis[4-(dimethylamino)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20(2)17-9-5-15(6-10-17)19(13-14-22)16-7-11-18(12-8-16)21(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCVZBUCTCGFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=CC=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066241
Record name 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde

CAS RN

17665-72-4
Record name 3,3-Bis[4-(dimethylamino)phenyl]-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17665-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3,3-bis(4-(dimethylamino)phenyl)-
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Record name 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]-
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Record name 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]-
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Record name 3,3-bis[4-(dimethylamino)phenyl]acrylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA Tehfe, F Dumur, B Graff, F Morlet-Savary… - …, 2013 - ACS Publications
Among other photoinitiating systems, aromatic ketone based compounds have been largely exploited as photoinitiators (PIs). However, none of these compounds efficiently absorb …
Number of citations: 118 pubs.acs.org
C Pigot, G Noirbent, TT Bui, S Péralta, S Duval… - Dyes and …, 2021 - Elsevier
A series of twelve dyes based on the 4,4-bis(4-methoxyphenyl)butadienyl donor and differing by the electron acceptors have been designed and synthesized. The different dyes were …
Number of citations: 4 www.sciencedirect.com
C Pigot, G Noirbent, TT Bui, S Péralta, D Gigmes… - Materials, 2019 - mdpi.com
A series of ten push-pull chromophores comprising 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group have been designed, synthesized, and …
Number of citations: 30 www.mdpi.com
M Zaarour, A Singh, C Latouche, JAG Williams… - Inorganic …, 2013 - ACS Publications
The synthesis, luminescence, and nonlinear optical properties of a new series of Ir(ppy) 3 (ppy = 2-phenylpyridine) complexes incorporating π-extended vinyl-aryl substituents at the …
Number of citations: 63 pubs.acs.org
H Liu - 2022 - search.proquest.com
Small aromatic ketones such as thioxanthone have become more popular in photocatalytic reactions to replace metal-based photocatalysts, on account of environmental-friendly …
Number of citations: 2 search.proquest.com
C Pigot, S Péralta, TT Bui, M Nechab, F Dumur - Dyes and Pigments, 2022 - Elsevier
Fifteen dyes based on Michler's aldehyde used as the electron donating group and differing by the electron accepting groups have been designed and synthesized. Interestingly, all …
Number of citations: 4 www.sciencedirect.com
K Sun, C Pigot, H Chen, M Nechab, D Gigmes… - Catalysts, 2020 - mdpi.com
The design of photoinitiating systems with excellent photochemical reactivities at 405nm LED is one of the obstacles to efficiently promote free radical polymerization in mild conditions (…
Number of citations: 40 www.mdpi.com

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